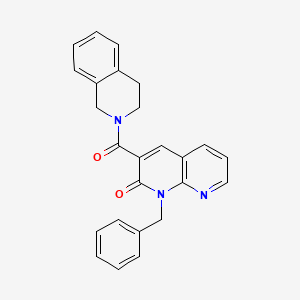

1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one

Description

Properties

IUPAC Name |

1-benzyl-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c29-24(27-14-12-19-9-4-5-10-21(19)17-27)22-15-20-11-6-13-26-23(20)28(25(22)30)16-18-7-2-1-3-8-18/h1-11,13,15H,12,14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSZJSIXZOUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which can be synthesized through a series of condensation reactions involving appropriate precursors. The benzyl group can be introduced via benzylation reactions, while the dihydroisoquinoline moiety can be synthesized through cyclization reactions involving isoquinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. Specifically, 1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline) has been implicated in studies related to Parkinson's disease. It functions as an endogenous neurotoxin that can induce dopaminergic cell death through apoptosis pathways. Compounds that modulate dopamine receptors have shown potential in counteracting the toxic effects of this compound .

MAO Inhibition

Recent studies have identified similar structures as potential inhibitors of monoamine oxidase (MAO), an enzyme associated with the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, which may benefit conditions like depression and anxiety. The naphthyridine scaffold in this compound suggests it could serve as a lead structure for developing new MAO inhibitors .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through various chemical reactions involving cyclization and condensation techniques. For instance, the Bischler-Napieralski reaction is a common method used to form tetrahydroisoquinoline derivatives from appropriate precursors .

Case Study: Synthesis Pathways

A notable study demonstrated the efficient synthesis of related compounds using microwave-assisted methods that enhance reaction yields and reduce reaction times. This approach not only simplifies the synthetic route but also improves the overall efficiency of producing naphthyridine derivatives .

Antioxidant Properties

Compounds derived from 1-benzyl-3-(1,2,3,4-tetrahydroisoquinoline) have shown promising antioxidant activities. These properties are crucial for mitigating oxidative stress in neurodegenerative diseases. The ability to scavenge free radicals can protect neuronal cells from damage and reduce the progression of diseases like Alzheimer's and Parkinson's .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Neuroprotective Agents | Potential in treating neurodegenerative diseases by modulating dopamine receptor activity. |

| MAO Inhibition | Could serve as a scaffold for developing new antidepressants by inhibiting MAO enzymes. |

| Synthetic Methodologies | Various synthesis techniques including Bischler-Napieralski reaction and microwave-assisted synthesis. |

| Antioxidant Properties | Exhibits activity that may protect against oxidative stress in neuronal cells. |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Tetrahydroisoquinoline Derivatives ()

Compounds 30–34 in share the tetrahydroisoquinoline scaffold but differ in substituents and core structure. Key comparisons include:

Key Findings :

- The tetrahydroisoquinoline-2-carbonyl group in the target compound replaces the acetamide side chain in 30–34, which could alter hydrogen-bonding interactions with biological targets like orexin receptors .

- High yields in 33 (82%) suggest benzyl substituents improve synthetic efficiency, a factor relevant to the target compound’s benzyl group .

Comparison with MPTP/MPPP Neurotoxins ()

| Parameter | Target Compound | MPTP/MPPP |

|---|---|---|

| Core Structure | 1,8-Naphthyridin-2-one + tetrahydroisoquinoline | Tetrahydropyridine (MPTP); piperidine (MPPP) |

| Bioactivity | Not reported | Neurotoxic (MPTP metabolizes to MPP+, destroying dopamine neurons) |

| Structural Risk | Tetrahydroisoquinoline moiety | Tetrahydropyridine moiety prone to bioactivation |

Key Findings :

- The target compound’s tetrahydroisoquinoline group is less likely to undergo metabolic activation to neurotoxic species (unlike MPTP’s tetrahydropyridine), but in vitro studies are needed to confirm this .

- The naphthyridinone core lacks the tertiary amine present in MPTP, further reducing similarity to known neurotoxins .

Comparison with 1,8-Naphthyridin-2-one Derivatives ()

The compound 686263-97-8 () shares the 1,8-naphthyridin-2-one core but differs in substituents:

Key Findings :

- The bromine atom in 686263-97-8 increases molecular weight and may enhance halogen bonding, unlike the target compound’s benzyl group, which prioritizes π-π interactions .

- The benzothiadiazine sulfone group in 686263-97-8 introduces polarity, whereas the target compound’s tetrahydroisoquinoline-carbonyl group balances lipophilicity and hydrogen-bonding capacity .

Notes

- Substitutions on the tetrahydroisoquinoline and naphthyridinone cores critically influence bioactivity and physicochemical properties.

- Further studies should prioritize synthesizing the target compound and evaluating its orexin receptor affinity or metabolic stability.

Biological Activity

1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound consists of a naphthyridine core fused with a tetrahydroisoquinoline moiety and a benzyl group. Its structural complexity suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its potential effects on neurotransmitter systems and cellular signaling pathways.

Key Mechanisms:

- Neuroprotection : The compound exhibits neuroprotective properties by modulating dopamine receptor activity. It has been shown to prevent dopaminergic cell death in vitro by reducing oxidative stress and apoptosis in neuronal cell models .

- Antioxidant Activity : Research indicates that it may enhance antioxidant defenses in neuronal cells, thereby mitigating damage from reactive oxygen species (ROS) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

- Neurotoxicity Studies : A study demonstrated that derivatives of tetrahydroisoquinoline can induce neurotoxicity through apoptosis in SH-SY5Y cells. The protective role of dopamine receptor agonists was highlighted as a therapeutic avenue against neurodegeneration .

- Anticancer Potential : Research into related compounds indicates potential anticancer activity through the modulation of apoptotic pathways and cell cycle regulation. These compounds showed promise in inhibiting tumor growth in various cancer cell lines.

- Behavioral Studies : In animal models, compounds derived from tetrahydroisoquinolines have been shown to exhibit antidepressant-like effects, indicating their influence on serotonin and norepinephrine transporters .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing 1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including amidation, cyclization, and functional group protection. Key optimization strategies include:

- Stepwise Coupling : Use a Schlenk line for moisture-sensitive reactions, as seen in analogous tetrahydroisoquinoline derivatives .

- Catalytic Efficiency : Optimize reaction conditions (e.g., temperature, solvent polarity) using kinetic studies. For example, highlights column chromatography for purification, suggesting toluene/ethyl acetate gradients for separating polar intermediates.

- Yield Improvement : Employ Dean-Stark traps for azeotropic removal of water in condensation steps.

Basic: How can researchers ensure purity during isolation and characterization of this compound?

Methodological Answer:

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for final purification, as demonstrated in similar naphthyridine derivatives .

- Spectroscopic Validation : Combine -NMR (400 MHz, CDCl) and -NMR (100 MHz) to confirm structural integrity. HRMS (ESI+) should match theoretical mass within 2 ppm error .

- Purity Criteria : Target ≥95% purity via HPLC-UV (λ = 254 nm) with baseline resolution of peaks .

Basic: What analytical techniques are critical for characterizing this compound’s stability?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS to identify labile functional groups (e.g., the tetrahydroisoquinoline carbonyl) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere (10°C/min ramp) to identify decomposition thresholds .

Advanced: How can computational methods accelerate reaction design for novel derivatives?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify energetically favorable pathways .

- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates quantum calculations with experimental feedback to narrow reaction conditions .

- Free Energy Profiles : Calculate ΔG‡ for key steps (e.g., cyclization) to prioritize synthetic routes with lower activation barriers .

Advanced: How should researchers address contradictory data in solubility or bioactivity assays?

Methodological Answer:

- Statistical Reconciliation : Apply factorial design (e.g., 2 factorial) to isolate variables causing discrepancies. For example, recommends ANOVA to test solvent polarity vs. temperature effects .

- Cross-Validation : Replicate assays in triplicate across independent labs, using standardized protocols (e.g., OECD guidelines).

- Meta-Analysis : Aggregate data from literature (e.g., PubChem, Reaxys) to identify trends masked by experimental noise .

Advanced: What strategies are effective for identifying and quantifying process-related impurities?

Methodological Answer:

- LC-MS/MS Profiling : Use a Q-TOF mass spectrometer in MSE mode to fragment impurities. Compare fragmentation patterns with synthetic byproducts (e.g., incomplete benzylation intermediates) .

- Semi-Preparative Isolation : Scale-up impurity fractions via flash chromatography (silica gel, hexane/EtOAc) for structural elucidation by 2D NMR (e.g., HSQC, HMBC) .

- Quantitative NMR (qNMR) : Use trimethylsilyl propionate as an internal standard for impurity quantification .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalability?

Methodological Answer:

- Central Composite Design (CCD) : Vary factors like catalyst loading (5–15 mol%), temperature (60–100°C), and solvent (DMF vs. THF). Response surface models identify robust conditions .

- Taguchi Methods : Prioritize factors with the highest signal-to-noise ratios (e.g., solvent choice > temperature) to minimize variability during scale-up .

- Failure Mode Analysis : Use Pareto charts to address critical risks (e.g., exothermicity in benzylation steps) .

Advanced: What computational tools are suitable for modeling this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS to assess passive diffusion rates.

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and hERG liability. Validate with in vitro assays (e.g., Caco-2 permeability) .

- Docking Studies : AutoDock Vina can model interactions with target proteins (e.g., kinase domains) to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.